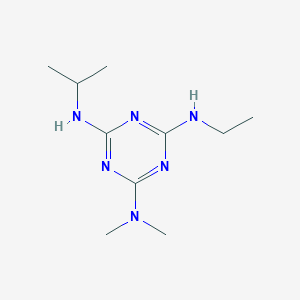
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine, also known as EDDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EDDTA is a triazine-based compound that has been used in various fields of research, including biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's mechanism of action is based on its ability to chelate metal ions. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine binds to metal ions, forming a stable complex that can be excreted from the body. The chelation process can also prevent metal ions from participating in harmful reactions in the body, reducing their toxicity. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's antioxidant and anti-inflammatory properties can protect cells from oxidative stress and inflammation, contributing to its therapeutic potential.
Efectos Bioquímicos Y Fisiológicos
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can have various biochemical and physiological effects. In the body, metal ions can participate in harmful reactions, leading to oxidative stress, inflammation, and cellular damage. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can prevent these harmful reactions, reducing their toxicity and protecting cells from damage. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's antioxidant and anti-inflammatory properties can contribute to its therapeutic potential by protecting cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's advantages for lab experiments include its ability to chelate metal ions, encapsulate drugs, and protect cells from oxidative stress and inflammation. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's simple and efficient synthesis method makes it a viable option for large-scale production.
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's limitations for lab experiments include its potential toxicity at high concentrations and its potential interference with other biological processes. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's chelation of metal ions can be nonspecific, leading to the removal of essential metal ions from the body.
Direcciones Futuras
For N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine research include the development of more specific chelating agents, the optimization of drug delivery systems, and the exploration of N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's potential as a therapeutic agent for various diseases. Additionally, further research is needed to understand the long-term effects of N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine on the body and its potential interactions with other biological processes.
In conclusion, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine is a triazine-based compound that has gained significant attention in scientific research due to its unique properties. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions, encapsulate drugs, and protect cells from oxidative stress and inflammation make it a promising agent for various scientific fields. However, further research is needed to understand its potential limitations and interactions with other biological processes.
Métodos De Síntesis
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine can be synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and ethylamine in the presence of a catalyst. The resulting product is then treated with isopropyl alcohol to yield N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been extensively studied for its potential applications in various scientific fields. In biochemistry, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been used as a chelating agent to bind metal ions, such as copper, zinc, and iron. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions has been utilized in the development of diagnostic and therapeutic agents for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
In pharmacology, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been studied for its potential use as a drug delivery system. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine can encapsulate drugs and deliver them to specific target sites in the body, improving drug efficacy and reducing side effects. Additionally, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
In environmental science, N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine has been used to remove heavy metals from contaminated soil and water. N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine's ability to chelate metal ions makes it an effective agent for the remediation of polluted environments.
Propiedades
Número CAS |
100033-16-7 |
|---|---|
Nombre del producto |
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine |
Fórmula molecular |
C10H20N6 |
Peso molecular |
224.31 g/mol |
Nombre IUPAC |
6-N-ethyl-2-N,2-N-dimethyl-4-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H20N6/c1-6-11-8-13-9(12-7(2)3)15-10(14-8)16(4)5/h7H,6H2,1-5H3,(H2,11,12,13,14,15) |
Clave InChI |
FKCSKTPZKSCPFZ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N(C)C)NC(C)C |
SMILES canónico |
CCNC1=NC(=NC(=N1)N(C)C)NC(C)C |
Sinónimos |
N4-ethyl-N2,N2-diMethyl-N6-(propan-2-yl)-1,3,5-triazine-2,4,6-triaMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



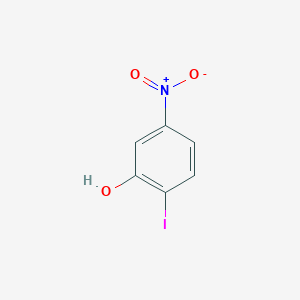
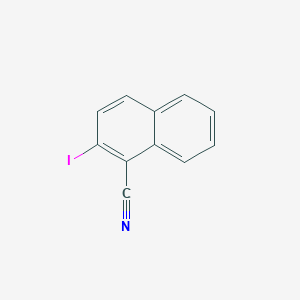
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
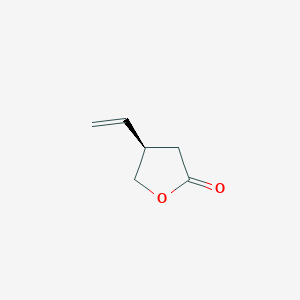
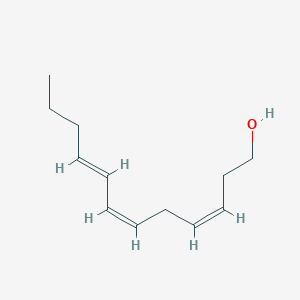
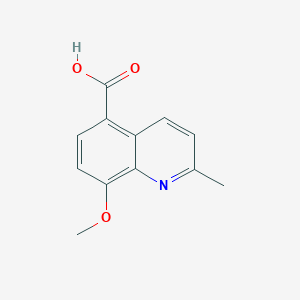
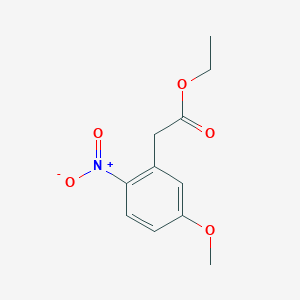
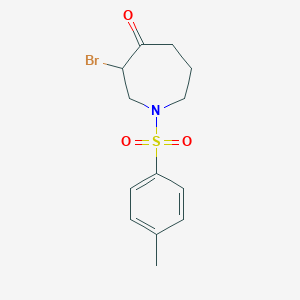
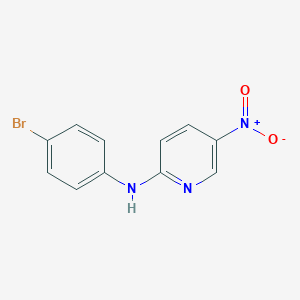
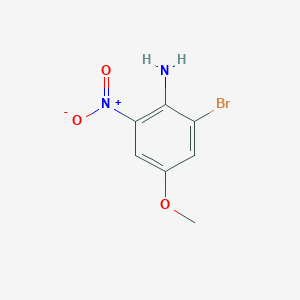
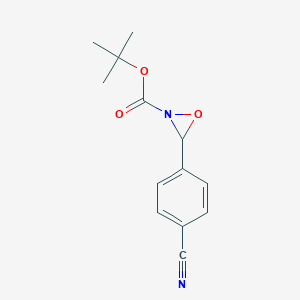
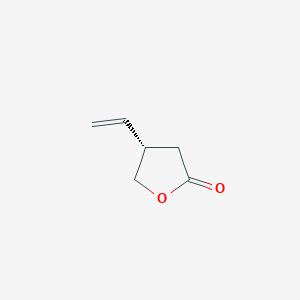
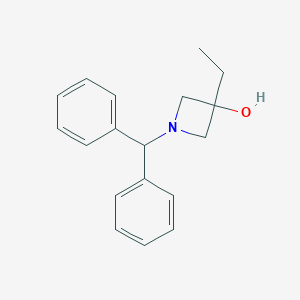
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)